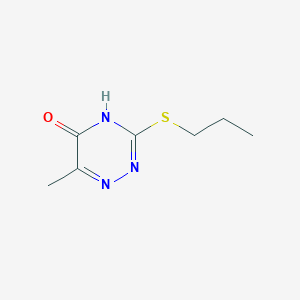

6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol

Description

6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol is a triazine derivative characterized by a methyl group at position 6, a propylsulfanyl group at position 3, and a hydroxyl group at position 3. This compound belongs to the 1,2,4-triazin family, which is known for its diverse biological and chemical applications.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3-propylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h3-4H2,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEFEFHFXLJEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(C(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a thiol and a hydrazine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of 6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings and Implications

- Substituent Effects : Sulfur-containing groups (e.g., propylsulfanyl) enhance lipophilicity and bioactivity, as seen in α-glucosidase inhibitors . Fluorine and methoxy groups modulate electronic properties and solubility .

- Biological Relevance : Triazine derivatives with flexible sulfur chains (e.g., propylsulfanyl) may outperform rigid analogues in membrane penetration, critical for drug delivery .

- Agricultural Potential: While sulfonylurea derivatives dominate herbicide markets, propylsulfanyl-substituted triazines could offer novel mechanisms of action .

Biological Activity

6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄H₈N₄OS

- Molecular Weight : 144.19 g/mol

- CAS Number : 615-76-9

- Structure : The compound features a triazine ring substituted with a methyl group and a propylsulfanyl group, which may contribute to its biological activity.

The biological activity of 6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol is attributed to its ability to interact with specific molecular targets. The propylsulfanyl group allows for hydrogen bonding and hydrophobic interactions with biological molecules, while the triazine ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to observed pharmacological effects.

Antimicrobial Properties

Research indicates that 6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains. The compound’s mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines such as HL60 (leukemia) and A549 (lung cancer). The apoptotic process is facilitated through the activation of caspases and modulation of mitochondrial pathways .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL60 | 5.3 |

| A549 | 10.2 |

| SK-BR-3 | 8.7 |

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potent antimicrobial properties.

Study on Anticancer Mechanisms

In another study published in the Journal of Cancer Research, the effects of 6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol were assessed on various cancer cell lines. The compound was found to induce significant apoptosis in HL60 cells through both intrinsic and extrinsic pathways. Western blot analysis revealed increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) following treatment .

Q & A

What are the common synthetic routes for 6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol, and what challenges arise in optimizing reaction yields?

Basic:

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors under acidic or basic conditions. For example, reacting 4-methylthiosemicarbazide with β-keto esters can yield the triazin-5-ol core, followed by alkylation with propylsulfanyl groups . Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-alkylation).

Advanced:

Optimization requires precise control of stoichiometry, temperature, and solvent polarity. Computational tools like DFT can predict reaction pathways and transition states to improve regioselectivity . Batch vs. continuous flow reactors may be compared to enhance scalability and yield, with in-line analytics (e.g., HPLC) monitoring intermediate purity .

How is the molecular structure of 6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol validated, and what techniques resolve ambiguities in tautomeric forms?

Basic:

Standard methods include H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography provides definitive proof of regiochemistry and hydrogen bonding patterns .

Advanced:

Dynamic NMR studies or variable-temperature crystallography can identify tautomeric equilibria (e.g., keto-enol tautomerism). Quantum mechanical calculations (e.g., QSPR models) predict stability of tautomers under varying pH or solvent conditions .

What strategies are employed to assess the biological activity of this compound, particularly its enzyme inhibition potential?

Basic:

Initial screening uses in vitro enzyme inhibition assays (e.g., fluorescence-based or calorimetry) against targets like fatty acid-binding proteins (FABPs) or kinases. Dose-response curves determine IC values .

Advanced:

Crystallographic studies (e.g., PDB: 8FAB) reveal binding modes in complexes with FABP4, highlighting interactions between the sulfanyl group and hydrophobic pockets . Molecular dynamics simulations further explore ligand-protein stability under physiological conditions.

How can contradictory data on substituent effects (e.g., sulfanyl vs. sulfonyl groups) on bioactivity be reconciled?

Advanced:

Structure-activity relationship (SAR) studies systematically compare derivatives. For example, replacing the propylsulfanyl group with sulfonyl variants may alter electron density and steric bulk, affecting binding affinity. Meta-analysis of IC data across analogs, paired with Hammett plots, quantifies electronic effects .

What purification methods are recommended for isolating 6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol from complex reaction mixtures?

Basic:

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) are standard .

Advanced:

High-performance countercurrent chromatography (HPCCC) or preparative HPLC with chiral stationary phases may resolve enantiomeric impurities. Purity validation via H NMR integration or LC-MS/MS ensures >95% purity for pharmacological studies .

How do modifications to the triazine ring substituents influence photostability and shelf-life?

Advanced:

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances photostability by reducing HOMO-LUMO gaps, as shown in UV-Vis and computational studies .

What analytical methods validate the compound’s identity and quantify trace impurities?

Basic:

LC-UV (λ = 254 nm) with reference standards and GC-MS for volatile byproducts.

Advanced:

Quadrupole-time-of-flight (Q-TOF) MS/MS identifies impurities at ppm levels. Quantitative F NMR (if fluorinated analogs exist) offers internal validation without calibration curves .

What computational approaches predict the compound’s physicochemical properties (e.g., logP, solubility)?

Advanced:

QSPR models trained on triazine derivatives estimate logP and aqueous solubility. Molecular docking with COSMO-RS solvation models refines predictions under non-ideal conditions .

How is the compound’s mechanism of action studied in cellular models?

Advanced:

CRISPR-Cas9 knockout cell lines validate target engagement (e.g., FABP4 deletion). Metabolomics (LC-HRMS) tracks downstream effects on lipid pathways, while live-cell imaging (e.g., confocal microscopy) visualizes subcellular localization .

What protocols ensure safe handling and storage given the compound’s reactivity?

Advanced:

Stability under inert atmospheres (argon) and light-protected vials prevent sulfanyl oxidation. Thermogravimetric analysis (TGA) identifies decomposition thresholds, informing storage at ≤-20°C in amber glass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.